![molecular formula C6H5Br B13951608 1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene CAS No. 344240-48-8](/img/structure/B13951608.png)
1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene is a unique and highly strained bicyclic compound. Its structure consists of a tricyclic framework with a bromine atom attached to one of the carbon atoms. This compound is of significant interest in organic chemistry due to its unusual structure and reactivity.
Méthodes De Préparation
The synthesis of 1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene typically involves the bromination of tricyclo[3.1.0.0~2,6~]hex-3-ene. The reaction is carried out under controlled conditions to ensure selective bromination. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a catalyst to achieve high yields.
Analyse Des Réactions Chimiques
1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The strained tricyclic structure makes it susceptible to addition reactions, particularly with electrophiles.
Radical Reactions: The compound can participate in radical reactions, leading to the formation of various adducts.
Common reagents used in these reactions include nucleophiles like hydroxide ions, electrophiles like halogens, and radical initiators. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science:
Medicinal Chemistry: Researchers investigate its potential as a precursor for bioactive compounds.
Mécanisme D'action
The mechanism of action of 1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene involves its reactivity due to the strained tricyclic structure. The bromine atom can be easily displaced, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene can be compared with other similar compounds such as:
Tricyclo[3.1.0.0~2,6~]hex-3-ene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Tricyclo[3.1.0.0~2,6~]hex-3-ene-3-carbonitrile: Contains a nitrile group, which alters its reactivity and applications.
The uniqueness of this compound lies in its combination of a highly strained tricyclic structure with a reactive bromine atom, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
344240-48-8 |
|---|---|
Formule moléculaire |
C6H5Br |
Poids moléculaire |
157.01 g/mol |
Nom IUPAC |
1-bromotricyclo[3.1.0.02,6]hex-3-ene |
InChI |
InChI=1S/C6H5Br/c7-6-3-1-2-4(6)5(3)6/h1-5H |
Clé InChI |
QPSSDOYJBVWROU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2C3C1C23Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


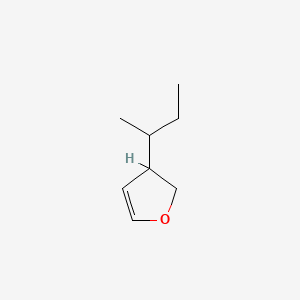
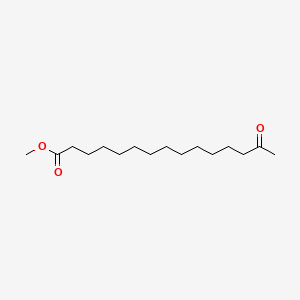
![[4-(3-Chlorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B13951547.png)
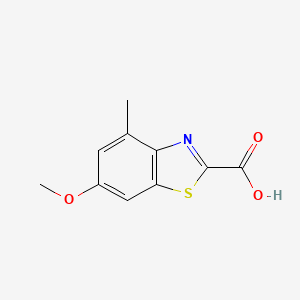
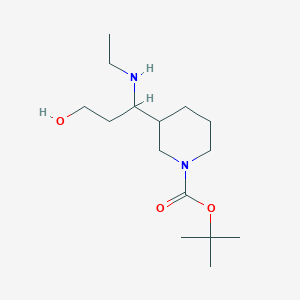
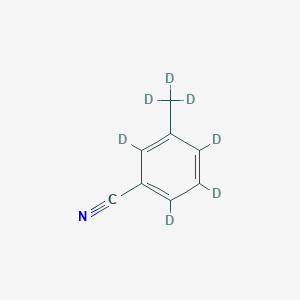

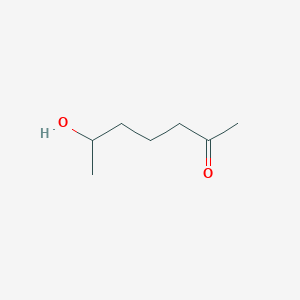
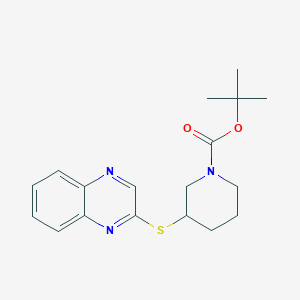
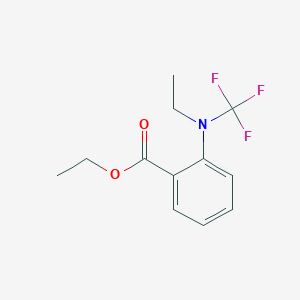
![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13951582.png)


![3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride](/img/structure/B13951603.png)
